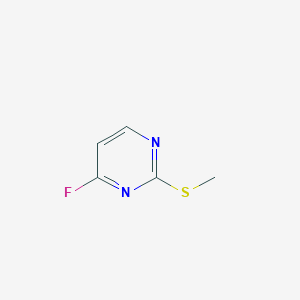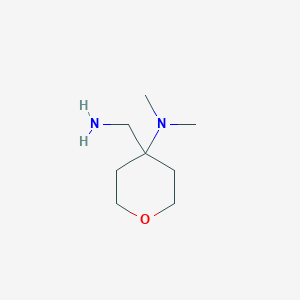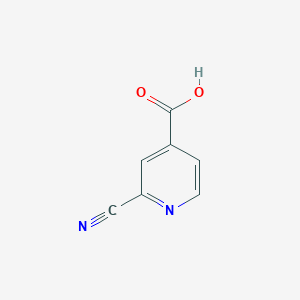
3-(Benzothiazol-2-yl)-3-oxo-propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzothiazol-2-yl)-3-oxo-propanenitrile is a chemical compound with the molecular formula C10H6N2OS. It is also known as Benzothiazolone and is used in various scientific research applications. This compound has a unique structure and properties that make it useful in different fields of research.
Mécanisme D'action
The mechanism of action of 3-(Benzothiazol-2-yl)-3-oxo-propanenitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
3-(Benzothiazol-2-yl)-3-oxo-propanenitrile has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, which makes it a potential anti-cancer agent. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in solution.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(Benzothiazol-2-yl)-3-oxo-propanenitrile in lab experiments is its unique structure and properties, which make it useful in various fields of research. It is relatively easy to synthesize and has a high yield. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.
Orientations Futures
There are several future directions for the research of 3-(Benzothiazol-2-yl)-3-oxo-propanenitrile. One area of research is the development of new compounds based on its structure, which have potential biological activity. Another area of research is the study of its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to explore its potential use as a fluorescent probe for the detection of metal ions in solution.
Méthodes De Synthèse
The synthesis of 3-(Benzothiazol-2-yl)-3-oxo-propanenitrile involves the reaction of 2-aminobenzothiazole with acetylacetone in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The yield of the product depends on various factors such as the reaction conditions, the purity of the starting materials, and the quality of the catalyst used.
Applications De Recherche Scientifique
3-(Benzothiazol-2-yl)-3-oxo-propanenitrile has various scientific research applications. It is used in the synthesis of other compounds, such as heterocyclic compounds, which have potential biological activity. It is also used as a fluorescent probe for the detection of metal ions in solution. Additionally, it has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
179599-16-7 |
|---|---|
Nom du produit |
3-(Benzothiazol-2-yl)-3-oxo-propanenitrile |
Formule moléculaire |
C10H6N2OS |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H6N2OS/c11-6-5-8(13)10-12-7-3-1-2-4-9(7)14-10/h1-4H,5H2 |
Clé InChI |
UBVFFVYGSOWKFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CC#N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)


![3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B60460.png)


